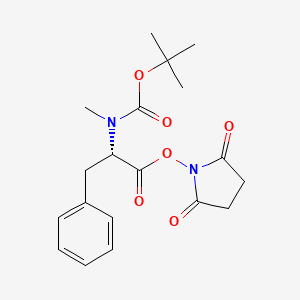
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a trimethylsilyl group, which is often used as a protecting group in organic synthesis. The compound’s structure includes a butanoic acid backbone with a methyl group and a trimethylsilyl-ethoxycarbonyl-protected amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group using a trimethylsilyl-ethoxycarbonyl group. One common method involves the reaction of 2-trimethylsilylethanol with trichloroacetimidate to form the trimethylsilylethyl ester . This ester can then be reacted with the appropriate amino acid derivative under mild conditions to yield the desired protected amino acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as esterification, protection of functional groups, and purification through techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like fluoride ions for deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptoids and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets. The trimethylsilyl group provides stability and protection to the amino group, allowing for selective reactions. The compound can undergo deprotection under mild conditions, releasing the active amino acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)hexanoic acid: Similar structure with a hexanoic acid backbone.
N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide: Commonly used as a protecting group reagent.
tert-Butyloxycarbonyl-protected amino acids: Another class of protected amino acids with different protecting groups.
Uniqueness
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid is unique due to its specific protecting group, which offers stability and ease of deprotection under mild conditions. This makes it particularly useful in synthetic chemistry and drug development .
Propriétés
IUPAC Name |
(2S)-3-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4Si/c1-9(2)10(11(14)15)13(3)12(16)17-7-8-18(4,5)6/h9-10H,7-8H2,1-6H3,(H,14,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHNELXTXAVIMK-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.42 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(Cyclopropanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197043.png)
![4-(Cyclopentanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197045.png)
![4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197046.png)


![1,1,2,2-Tetrakis(4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B8197079.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide](/img/structure/B8197088.png)
